molecular formula C7H10N2O2 B1283247 methyl 1-ethyl-1H-pyrazole-3-carboxylate CAS No. 89943-27-1

methyl 1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1283247
CAS No.: 89943-27-1
M. Wt: 154.17 g/mol
InChI Key: UABQZEKVWCGESC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .

Scientific Research Applications

Methyl 1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrazole-3-carboxylate: Lacks the ethyl group at the 1-position.

    Ethyl 1H-pyrazole-3-carboxylate: Contains an ethyl ester group instead of a methyl ester.

    1-Ethyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the methyl ester group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABQZEKVWCGESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555706
Record name Methyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-27-1
Record name Methyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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